3-Tert-butyl-4-methoxybenzaldehyde

Selective oxidation Sunscreen intermediate Cobalt-bromide catalysis

Liquid mono-substituted benzaldehydes cause purification bottlenecks in PROTAC degrader and fragrance acetal synthesis. 3-Tert-butyl-4-methoxybenzaldehyde (CAS 107430-92-2) provides: • Crystalline solid (mp 52-53°C) for accurate HTS weighing • ~80% catalytic oxidation selectivity via meta-tBu steric shielding • LogP 3.07 ensures membrane permeability in cellular assays • ≥98% purity with free aldehyde handle for immediate conjugation. Stock ready for global dispatch.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 107430-92-2
Cat. No. B180477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-4-methoxybenzaldehyde
CAS107430-92-2
Synonyms3-tert-butyl-4-methoxybenzaldehyde
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C=O)OC
InChIInChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3
InChIKeyKHDRYKVXOFJZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-4-methoxybenzaldehyde: Core Identity & Substitution


3-Tert-butyl-4-methoxybenzaldehyde (CAS 107430-92-2) is a trisubstituted benzaldehyde bearing a bulky tert-butyl group at the meta‑position and a methoxy group at the para‑position relative to the aldehyde function . It is a crystalline solid at ambient temperature (mp 52–53 °C) and is primarily employed as a fine‑chemical intermediate in the synthesis of sunscreen agents, fragrance acetals, and protein‑degrader building blocks [1][2].

Fine-chemical intermediate for sunscreen agents and fragrance acetals
Crystalline solid with balanced lipophilicity for multi-phase reaction systems
Curated as a rigid, hydrophobic PROTAC linker building block

Why 3-Tert-butyl-4-methoxybenzaldehyde Cannot Be Replaced


The simultaneous presence of a para‑methoxy and a meta‑tert‑butyl group creates an electronic and steric profile that is absent in the individual monosubstituted analogs (e.g., 4‑methoxybenzaldehyde or 3‑tert‑butylbenzaldehyde). The methoxy group activates the ring through resonance donation, while the tert‑butyl group contributes both inductive electron release and significant steric shielding. This combination governs regioselective oxidation to the aldehyde, modulates the olfactory properties of derived acetals, and determines the physicochemical behavior (e.g., crystallinity, lipophilicity) that is critical for downstream processing [1][2]. Consequently, substituting with a structurally simpler analog compromises synthetic yields, alters product properties, and may render a process non‑viable.

Sterics Mono-substituted analogs lack the meta-tert-butyl shielding, which may shift oxidation selectivity and increase tar formation.
Electronics Dual tert-butyl/methoxy substitution creates a unique electron-density profile; replacing with 4-methoxybenzaldehyde alters aldehyde selectivity.
Processing Liquid mono-substituted analogs do not replicate the crystallinity and melting point (52–53 °C) that facilitate purification and storage.

Quantitative Differentiation Evidence vs. Closest Analogs


Air-Oxidation Selectivity vs. 4-Methoxybenzaldehyde

The Qusheka (2007) thesis directly demonstrated that increasing electron density on the aromatic ring, achieved by the dual tert‑butyl/methoxy substitution pattern, significantly improves benzaldehyde selectivity during cobalt(II)‑bromide‑catalyzed air oxidation. For 3‑tert‑butyl‑4‑methoxytoluene, optimised conditions gave ~80 % yield of 3‑tert‑butyl‑4‑methoxybenzaldehyde, albeit at sub‑40 % substrate conversion, whereas the same catalytic system applied to the unsubstituted (or only methoxy‑substituted) toluene yields predominantly over‑oxidized carboxylic acid and tar [1].

Oxidation Selectivity
Head-to-head
~80% aldehyde yield for target vs. inferior selectivity for 4-methoxytoluene
Reported process-efficiency advantage under Co(II)/Br- catalysis
Optimized conditions; at sub-40% substrate conversion
Selective oxidation Sunscreen intermediate Cobalt-bromide catalysis

Direct vs. Indirect Electrochemical Route

The same thesis compared direct electrochemical oxidation of 3‑tert‑butyl‑4‑methoxytoluene in methanol with an indirect route proceeding through the dimethyl acetal intermediate. The direct route gave a complex product mixture, whereas the indirect route (electrolysis → dimethyl acetal → acid hydrolysis) delivered 3‑tert‑butyl‑4‑methoxybenzaldehyde with an isolated yield of 77.5 g from 99.4 g of acetal (93 % hydrolysis yield), demonstrating a cleaner product profile and higher overall efficiency [1].

Electrochemical Route
Head-to-head
93% isolated hydrolysis yield via indirect route; mp 52–53 °C
Supports clean product profile vs. direct oxidation
Undivided flow cell, graphite electrodes
Electrosynthesis Process optimization Acetal hydrolysis

Crystallinity & Lipophilicity vs. Mono-Substituted Benzaldehydes

3‑Tert‑butyl‑4‑methoxybenzaldehyde is a crystalline solid (mp 52–53 °C) with a computed LogP of 3.07 [1]. In contrast, 4‑methoxybenzaldehyde (anisaldehyde) melts at −1 °C to 2 °C (LogP ~1.7–1.8) and 3‑tert‑butylbenzaldehyde is a liquid at room temperature (LogP ~3.0) . The higher melting point facilitates isolation by crystallization, while the intermediate LogP (between the two mono‑substituted analogs) offers balanced solubility in both aqueous and organic phases.

Crystallinity & LogP
Cross-study
mp 52–53 °C; LogP 3.07 vs. ~1.7 (4-methoxy) and ~3.0 (3-tert-butyl)
Enables crystallization-based purification
Literature values; class-dependent property set
Melting point LogP Formulation processing

Protein-Degrader Building Block Category

Commercial listings explicitly classify 3‑tert‑butyl‑4‑methoxybenzaldehyde under the ‘Protein Degrader Building Blocks’ family, indicating its utility as a rigid, hydrophobic linker component in PROTAC® molecules [1]. By comparison, the structurally related 4‑methoxybenzaldehyde is primarily sold as a general aromatic aldehyde or fragrance ingredient and is not catalogued under targeted protein‑degradation building blocks. This curated classification reflects the unique substitution pattern that provides both conformational constraint and synthetic handles for bi‑functional conjugate assembly.

PROTAC Building Block
Class-level
Curated under ‘Protein Degrader Building Blocks’
Pre-classified for degrader synthesis workflows
Vendor catalog analysis; qualitative application fit
PROTAC Bifunctional degrader Linker building block

High-Confidence Application Scenarios


Sunscreen Active Synthesis via Air Oxidation

The compound serves as a direct intermediate for UV‑absorbing agents used in sunscreen formulations. The catalytic air‑oxidation route, optimised to ~80 % selectivity, provides a scalable entry that is superior to mono‑substituted benzaldehydes, which suffer from over‑oxidation [1]. Procurement for this application should specify purity ≥95 % and crystalline form to ensure reproducible downstream condensation reactions.

Fragrance Acetal Production via Electrochemical Route

The indirect electrochemical route yields 3‑tert‑butyl‑4‑methoxybenzaldehyde in 93 % hydrolysis yield, which can be converted to floral‑sweet dimethyl acetal or green‑noted diethyl acetal for use in perfumery [1][2]. This two‑step process consistently delivers the crystalline aldehyde, avoiding the purification challenges encountered with direct electro‑oxidation.

PROTAC Linker Building Block

Commercial suppliers curate this compound under ‘Protein Degrader Building Blocks’ due to its rigid, hydrophobic scaffold and orthogonal aldehyde functionality, which is ideal for conjugation chemistry [1]. Medicinal chemistry groups should prioritize this product when designing bifunctional degraders that require a crystalline, meta‑tert‑butyl‑substituted aromatic linker.

Crystalline Benzaldehyde for Screening Libraries

With a melting point of 52–53 °C and a LogP of 3.07, the compound fills a property space that is poorly addressed by liquid mono‑substituted benzaldehydes (mp <0 °C or liquid, LogP ≤1.8) [1][2]. Procurement for high‑throughput screening collections can exploit the solid form for accurate weighing and the balanced lipophilicity for membrane‑permeability assays.

Application
Selection Property
Validation Focus
Sunscreen Intermediate Synthesis
Air-oxidation selectivity profile
Aldehyde yield and over-oxidation control
Fragrance Acetal Production
Crystalline solid with consistent melting point
Purity and crystal-form reproducibility
PROTAC Linker Design
Rigid, hydrophobic meta-substituted scaffold
Conjugation efficiency and degrader assembly
Screening Library Inclusion
Balanced LogP and crystalline nature
Handling and solubility in multi-phase assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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